molecular formula C10H20O B1329816 1-Butylcyclohexanol CAS No. 5445-30-7

1-Butylcyclohexanol

Cat. No.: B1329816
CAS No.: 5445-30-7
M. Wt: 156.26 g/mol
InChI Key: RCHLXMOXBJRGNX-UHFFFAOYSA-N
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Description

1-Butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a type of cyclohexanol where a butyl group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylcyclohexanol can be synthesized through the hydrogenation of 1-butylcyclohexanone. This process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, this compound is often produced by the catalytic hydrogenation of 1-butylcyclohexanone. The reaction is carried out in a high-pressure reactor with a suitable catalyst, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Butylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-butylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 1-butylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-butylcyclohexyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: 1-Butylcyclohexanone.

    Reduction: 1-Butylcyclohexane.

    Substitution: 1-Butylcyclohexyl chloride.

Scientific Research Applications

1-Butylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a solvent and reagent in biochemical assays and experiments.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Cyclohexanol: Similar structure but lacks the butyl group.

    1-Methylcyclohexanol: Contains a methyl group instead of a butyl group.

    1-Ethylcyclohexanol: Contains an ethyl group instead of a butyl group.

Uniqueness: 1-Butylcyclohexanol is unique due to the presence of the butyl group, which imparts distinct physical and chemical properties compared to its analogs. This makes it suitable for specific applications where other cyclohexanol derivatives may not be as effective.

Properties

IUPAC Name

1-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-7-10(11)8-5-4-6-9-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHLXMOXBJRGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202851
Record name Cyclohexanol, 1-butyl-
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5445-30-7
Record name 1-Butylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5445-30-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 1-butyl-
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Record name 1-Butylcyclohexanol
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Record name Cyclohexanol, 1-butyl-
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Record name 1-Butylcyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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